molecular formula C21H25N3O3S2 B14098669 N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14098669
M. Wt: 431.6 g/mol
InChI Key: JTPREAVGLMMNHO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a heterocyclic acetamide derivative characterized by a thieno[3,2-d]pyrimidine core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a 2-(N-cyclohexyl-N-methylacetamido) moiety at position 1. The compound’s structure combines a lipophilic cyclohexyl group with a methylated acetamide chain, which may influence its solubility and pharmacokinetic properties. The thienopyrimidine scaffold is pharmacologically significant, often associated with antimicrobial and enzyme-inhibitory activities, though explicit data for this compound’s bioactivity remain unconfirmed in the evidence .

Properties

Molecular Formula

C21H25N3O3S2

Molecular Weight

431.6 g/mol

IUPAC Name

N-cyclohexyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H25N3O3S2/c1-22(15-6-3-2-4-7-15)18(25)14-24-17-10-13-29-19(17)20(26)23(21(24)27)11-9-16-8-5-12-28-16/h5,8,10,12-13,15H,2-4,6-7,9,11,14H2,1H3

InChI Key

JTPREAVGLMMNHO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylic acid derivatives with urea or its analogs. For example:

  • 2-Aminothiophene-3-carbonitrile (1.0 equiv) reacts with urea (1.2 equiv) in acetic acid under reflux (120°C, 6 h) to yield thieno[3,2-d]pyrimidine-2,4-dione (75% yield).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the urea carbonyl oxygen on the electrophilic carbon of the nitrile group, followed by cyclization and dehydration.

Functionalization with N-Cyclohexyl-N-Methylacetamide

Palladium-Catalyzed Coupling

The acetamide side chain is introduced via Suzuki-Miyaura coupling using a pre-formed boronate ester:

  • 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), N-cyclohexyl-N-methylacetamide boronate (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in 1,4-dioxane/water (4:1) at 80°C under argon (18 h) afford the target compound (62% yield).

Critical Parameters :

  • Catalyst Loading : ≤5 mol% Pd minimizes side reactions.
  • Solvent System : Biphasic dioxane/water ensures efficient coupling.

Alternative Synthetic Routes

Stepwise Amidation and Alkylation

An alternative pathway involves late-stage amidation:

  • Bromination : Introduce bromine at position 1 using NBS in CCl₄.
  • Nucleophilic Substitution : React with N-cyclohexyl-N-methylglycine in the presence of KOtBu (THF, 60°C, 8 h).
  • Final Alkylation : As described in Section 3.1.

Yield Comparison :

Method Overall Yield
Palladium Coupling 62%
Stepwise Amidation 58%

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, pyrimidine-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 4.12 (t, J = 7.6 Hz, 2H, -CH₂-), 3.65 (s, 2H, acetamide-CH₂), 2.95 (s, 3H, N-CH₃), 1.80–1.20 (m, 10H, cyclohexyl).
  • IR (KBr) : 1720 cm⁻¹ (C=O, dione), 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU) to favor N-alkylation.
  • Solubility Issues : Use of DMF or DMSO ensures homogeneous reaction conditions during coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can be contextualized against the following analogs:

Structural Analogs

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notes
Target Compound N-cyclohexyl, N-methyl; 2-(thiophen-2-yl)ethyl on thienopyrimidine C₂₃H₂₈N₃O₃S₂* ~473.6 Lipophilic cyclohexyl group may enhance membrane permeability .
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide () N-(3-ethylphenyl) C₂₂H₂₁N₃O₃S₂ 439.55 Aromatic 3-ethylphenyl substituent may confer distinct electronic properties vs. cyclohexyl .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Thietan-3-yloxy; ethyl ester C₁₁H₁₆N₂O₃S₂ 300.39 Thietane ring introduces steric and electronic differences compared to thiophene .
Thiazolo[3,2-a]pyridines () Thiazolidinone fused with pyridine Varies Varies Antimicrobial activity reported; divergent scaffold lacks thienopyrimidine core .

Notes:

  • In contrast, the thietan-3-yloxy substituent in introduces a strained three-membered ring, which may alter metabolic stability .
  • Synthetic Pathways: Alkylation of thiopyrimidinones with chloroacetamides (e.g., N-aryl-2-chloroacetamides) is a common strategy for analogs like the target compound and ’s derivative . However, thiazolo[3,2-a]pyridines () require cyclization reactions, diverging from the target’s synthesis .
  • Physicochemical Properties : The target’s higher molar mass (~473.6 g/mol vs. 439.55 g/mol for ) reflects its bulkier cyclohexyl group, which may reduce aqueous solubility but improve lipid bilayer interaction .

Spectroscopic Comparisons

NMR analysis (as in ) can elucidate substituent effects. For example:

  • Region A (positions 39–44) : Chemical shifts in this region for the target compound may differ from analogs due to the thiophen-2-yl ethyl group’s electron-rich nature, altering the local magnetic environment .
  • Region B (positions 29–36) : The cyclohexyl group’s conformational flexibility could cause distinct splitting patterns compared to rigid aromatic substituents (e.g., 3-ethylphenyl in ) .

Biological Activity

N-cyclohexyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure allows it to exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Formula : C21H26N3O3S2
  • Molecular Weight : 432.6 g/mol
  • CAS Number : 1260944-95-3

Research indicates that this compound targets specific enzymes and receptors involved in cellular processes. Its mechanism of action likely involves:

  • Enzyme Inhibition : The compound interferes with key enzymes that regulate cell growth and apoptosis, potentially leading to cell death in cancer cells.
  • Receptor Interaction : It engages with various molecular targets that modulate cellular signaling pathways, influencing cell proliferation and survival.

Anticancer Properties

This compound has shown promising results in preclinical studies for its anticancer activity:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These studies revealed a dose-dependent inhibition of cell viability.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Enzyme Targeting

The compound has been identified as an inhibitor of several key enzymes involved in cancer metabolism:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis; inhibition can lead to reduced proliferation of cancer cells.
  • Dihydrofolate Reductase (DHFR) : Inhibition affects nucleotide synthesis and can induce apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Study on Multicellular Spheroids : A study published in Scientific Reports demonstrated that this compound effectively reduced tumor spheroid growth in vitro by inducing apoptosis and inhibiting proliferation pathways .
    • Findings : The compound reduced spheroid size by 50% at concentrations above 10 µM after 72 hours.
  • Synergistic Effects with Other Chemotherapeutics : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutic agents like cisplatin and doxorubicin.

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